molecular formula C11H12O5 B13611667 3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid

3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13611667
M. Wt: 224.21 g/mol
InChI Key: YHGPZXAMLYRAHV-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid is a substituted 2-oxopropanoic acid derivative characterized by a 2,4-dimethoxyphenyl group attached to the β-carbon of the α-keto acid backbone. Its molecular formula is C₁₁H₁₂O₅, with a molecular weight of 224.21 Da (calculated from structural analogs in ).

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H12O5/c1-15-8-4-3-7(10(6-8)16-2)5-9(12)11(13)14/h3-4,6H,5H2,1-2H3,(H,13,14)

InChI Key

YHGPZXAMLYRAHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. One common method is the Claisen-Schmidt condensation, where 2,4-dimethoxybenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction mixture is then acidified to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the dimethoxyphenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Pathways: 2-Oxopropanoic acid derivatives are intermediates in amino acid metabolism (e.g., tryptophan catabolism for indolyl analogs) .
  • Synthetic Utility : The α-keto acid moiety facilitates condensation reactions, as seen in the biosynthesis of tetrahydrotyrosine () and enduracididine .

Notes

Contradictions in Evidence: While 3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid is structurally defined, its biological activities are inferred from analogs (e.g., indolyl or cinnamic acid derivatives). Direct experimental data on its reactivity or pharmacokinetics are absent in the provided evidence.

Methodological Gaps : NMR and mass spectrometry data for the target compound are lacking, unlike its cyclohexadienyl and indolyl analogs .

Biological Activity

3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of phenylpropanoic acids characterized by a keto group adjacent to a propanoic acid moiety and a dimethoxy-substituted phenyl ring. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes such as aromatic-amino-acid aminotransferase, which plays a crucial role in amino acid metabolism.
  • Substrate Interaction : The compound can act as a substrate in biochemical assays, facilitating studies on metabolic pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties due to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. This activity is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

This compound may possess anti-inflammatory properties. Compounds with similar phenolic structures have been documented to induce autophagy and reduce inflammation through various signaling pathways .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens. For instance, related compounds have shown selective action against Gram-positive bacteria and fungi, indicating potential applications in treating infections .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its analogs. Below is a summary of key findings:

StudyFindingsImplications
The compound acts as an inhibitor of aromatic-amino-acid aminotransferase.Potential for metabolic regulation in therapeutic contexts.
Exhibits antioxidant properties similar to ferulic acid derivatives.May be useful in formulations aimed at oxidative stress mitigation.
Demonstrated antimicrobial activity against specific bacterial strains.Possible application in developing new antimicrobial agents.

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